molecular formula C23H18N2S2 B2629563 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione CAS No. 307543-61-9

3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione

Cat. No.: B2629563
CAS No.: 307543-61-9
M. Wt: 386.53
InChI Key: LXAXYLXERNFRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione is a complex organic compound that features both indole and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione typically involves multi-step reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indole derivatives . The benzo[d]thiazole moiety can be introduced through a cyclization reaction involving appropriate thioamide precursors . The final step often involves coupling the indole and benzo[d]thiazole units under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .

Mechanism of Action

The mechanism of action of 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets. The indole and benzo[d]thiazole moieties can interact with enzymes, receptors, or other biomolecules, modulating their activity. This interaction often involves binding to active sites or altering the conformation of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione is unique due to the combination of indole and benzo[d]thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[(1-methyl-2-phenylindol-3-yl)methyl]-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2S2/c1-24-19-12-6-5-11-17(19)18(22(24)16-9-3-2-4-10-16)15-25-20-13-7-8-14-21(20)27-23(25)26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAXYLXERNFRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.